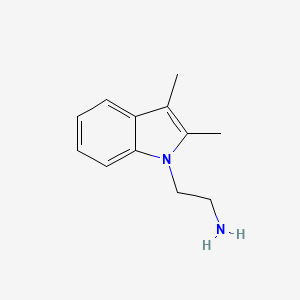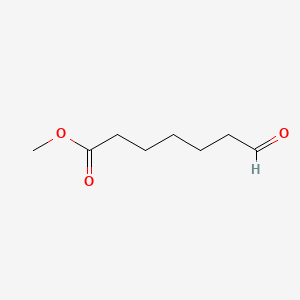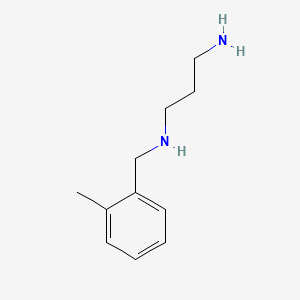
2-(3-メトキシフェニル)チアゾリジン
説明
2-(3-Methoxyphenyl)thiazolidine is a compound with the empirical formula C11H13NO3S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, Pansare and coworkers introduced a one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The molecular structure of 2-thioxo-3- (4-methoxyphenyl)-4,5-bis (phenylimino)-thiazolidine is confirmed by X-ray crystal structure analysis .Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .科学的研究の応用
医薬品化学: 抗がん特性
2-(3-メトキシフェニル)チアゾリジン: 誘導体は、その潜在的な抗がん特性について研究されてきました。チアゾリジンコアは、多くの生物活性化合物に見られる顕著な特徴であり、その存在は重要な薬理作用と関連付けられています。 チアゾリジン環を3-メトキシフェニル基で修飾すると、さまざまな生物学的標的との相互作用が強化され、新しい抗がん剤の開発につながる可能性があります .
神経保護剤
研究によると、チアゾリジン誘導体は神経保護効果を示しています。これらの化合物は、神経経路を標的にし、神経変性疾患に対する保護を提供するように設計することができます。 2-(3-メトキシフェニル)チアゾリジンのメトキシフェニル基は、血液脳関門を通過する能力に寄与し、神経保護薬の開発のための貴重な足場となっています .
抗菌および抗炎症アプリケーション
チアゾリジンは、その抗菌および抗炎症活性で知られています。2-(3-メトキシフェニル)チアゾリジンの構造的な独自性により、これらの特性をさらに深く探求することができ、より効果的で標的を絞った抗菌剤を作成する可能性があります。 さらに、その抗炎症特性は、慢性炎症性疾患の治療に役立つ可能性があります .
生物学的研究のためのプローブ設計
チアゾリジン誘導体の汎用性により、生物学的研究でプローブ設計に適しています2-(3-メトキシフェニル)チアゾリジンは、特定の酵素または受容体に結合するプローブを開発するための分子足場として使用でき、生物学的プロセスの理解と新しい治療標的の特定に役立ちます .
グリーンケミストリーと触媒
2-(3-メトキシフェニル)チアゾリジンを含むチアゾリジン誘導体の合成は、グリーンケミストリーのアプローチによって達成できます。これらの方法は、原子経済性、よりクリーンな反応プロファイル、および触媒の回収を強調しています。 化合物は、さまざまな化学反応における選択性と収率を向上させるために触媒として使用できます .
創薬と薬物動態
2-(3-メトキシフェニル)チアゾリジン: は、その薬物動態特性により、創薬における重要な中間体として機能します。その構造は、潜在的な薬物候補の吸収、分布、代謝、および排泄(ADME)に影響を与える可能性があります。 研究者は、これらの特性を強化し、効力と安全性のプロファイルを改善した薬物を作成するために、チアゾリジン環を修飾できます .
作用機序
Target of Action
The primary targets of 2-(3-Methoxyphenyl)thiazolidine are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . These receptors are specifically activated by 2-(3-Methoxyphenyl)thiazolidine, making it a subset of PPARγ (PPAR-gamma, PPARG) agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
2-(3-Methoxyphenyl)thiazolidine interacts with its targets, the PPARs, by activating them . Upon activation, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor . This binding increases the transcription of a number of specific genes and decreases the transcription of others . The main effect of this gene expression and repression is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARs by 2-(3-Methoxyphenyl)thiazolidine affects various biochemical pathways. The main downstream effect is an increase in the storage of fatty acids in adipocytes . This leads to a decrease in the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of 2-(3-Methoxyphenyl)thiazolidine’s action are primarily related to its impact on fatty acid storage and glucose utilization. By increasing the storage of fatty acids in adipocytes and decreasing their presence in circulation, 2-(3-Methoxyphenyl)thiazolidine shifts cellular energy production towards the oxidation of carbohydrates . This can have various effects on cellular function and overall metabolic health.
将来の方向性
Thiazolidine derivatives have been of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . The development of multifunctional drugs and improving their activity should be a focus of research . Thiazolidine derivatives may be used as powerful tools in the development of biologically active agents and drug-like molecules .
生化学分析
Biochemical Properties
2-(3-Methoxyphenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 2-(3-Methoxyphenyl)thiazolidine has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s therapeutic potential and its role in cellular processes .
Cellular Effects
The effects of 2-(3-Methoxyphenyl)thiazolidine on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(3-Methoxyphenyl)thiazolidine can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Methoxyphenyl)thiazolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-(3-Methoxyphenyl)thiazolidine has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding how 2-(3-Methoxyphenyl)thiazolidine exerts its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methoxyphenyl)thiazolidine have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Methoxyphenyl)thiazolidine remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to 2-(3-Methoxyphenyl)thiazolidine can result in adaptive cellular responses, highlighting the importance of temporal dynamics in its biological effects .
Dosage Effects in Animal Models
The effects of 2-(3-Methoxyphenyl)thiazolidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, 2-(3-Methoxyphenyl)thiazolidine may induce toxic or adverse effects, including cellular damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity. These findings underscore the importance of dosage optimization in the therapeutic application of 2-(3-Methoxyphenyl)thiazolidine .
Metabolic Pathways
2-(3-Methoxyphenyl)thiazolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, 2-(3-Methoxyphenyl)thiazolidine has been shown to inhibit certain enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3-Methoxyphenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing for its accumulation in specific tissues. Additionally, 2-(3-Methoxyphenyl)thiazolidine can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(3-Methoxyphenyl)thiazolidine plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For instance, 2-(3-Methoxyphenyl)thiazolidine has been observed to localize in the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes. Understanding the subcellular localization of 2-(3-Methoxyphenyl)thiazolidine is crucial for elucidating its mechanism of action and therapeutic potential .
特性
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFHPGDLDKIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902982 | |
| Record name | NoName_3560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67086-85-5 | |
| Record name | Thiazolidine, 2-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67086-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-(m-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one (compound 3b) interact with its target and what are the downstream effects?
A1: While the exact mechanism of action of compound 3b is still under investigation, in silico target prediction suggests that it targets the FtsK motor domain of DNA translocase in Salmonella typhi []. FtsK plays a crucial role in bacterial cell division, specifically in chromosome segregation. Disruption of FtsK function by compound 3b is hypothesized to impair chromosome segregation, ultimately inhibiting bacterial cell division and leading to bacterial death.
Q2: What is the Structure-Activity Relationship (SAR) observed for 2-(3-methoxyphenyl)thiazolidine-4-one derivatives and their antibacterial activity?
A2: The provided research focuses on the synthesis and antibacterial evaluation of a series of novel 2-(3-methoxyphenyl)thiazolidine-4-one derivatives. While the study doesn't delve into a comprehensive SAR analysis, it highlights that the substituent at the 3-position of the thiazolidine-4-one ring significantly impacts the antibacterial activity. Specifically, the presence of a 3-(benzo[d]isoxazol-3-yl) group in compound 3b significantly enhances the inhibitory activity against Salmonella typhi compared to other synthesized derivatives []. This suggests that the 3-position plays a crucial role in target binding and subsequent antibacterial activity. Further studies exploring various substituents at this position are needed to establish a detailed SAR profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)






